molecular formula C8H5ClN2O2S B1404984 Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate CAS No. 1363381-65-0

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate

Cat. No.: B1404984
CAS No.: 1363381-65-0
M. Wt: 228.66 g/mol
InChI Key: YJKOKFQZPRAOAB-UHFFFAOYSA-N
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Description

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C8H5ClN2O2S. It is a white solid that is primarily used in scientific research and industrial applications. This compound is known for its unique structure, which includes a thieno[3,2-D]pyrimidine core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorothiophene-2-carboxylic acid with guanidine to form the thieno[3,2-D]pyrimidine core, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-D]pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromothieno[3,2-D]pyrimidine-6-carboxylate
  • Methyl 4-fluorothieno[3,2-D]pyrimidine-6-carboxylate
  • Methyl 4-iodothieno[3,2-D]pyrimidine-6-carboxylate

Uniqueness

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate is unique due to the presence of the chlorine atom, which can be selectively substituted to create a variety of derivatives. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c1-13-8(12)5-2-4-6(14-5)7(9)11-3-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKOKFQZPRAOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166438
Record name Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-65-0
Record name Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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